4-(2-Ethoxyphenyl)-2-methyl-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

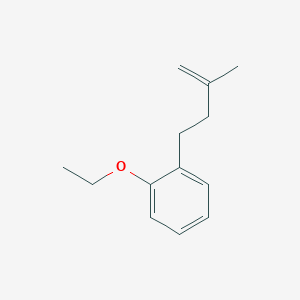

4-(2-Ethoxyphenyl)-2-methyl-1-butene is an organic compound characterized by the presence of an ethoxyphenyl group attached to a butene chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene typically involves the reaction of 2-ethoxyphenyl derivatives with appropriate butene precursors. One common method involves the use of Grignard reagents, where 2-ethoxyphenyl magnesium bromide reacts with 2-methyl-1-butene under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The reaction conditions are optimized to ensure high purity and yield, often involving temperature control, pressure adjustments, and continuous monitoring of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Ethoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Formation of 4-(2-ethoxyphenyl)-2-methyl-1-butanone.

Reduction: Formation of 4-(2-ethoxyphenyl)-2-methylbutane.

Substitution: Formation of 4-(2-bromoethoxyphenyl)-2-methyl-1-butene.

Applications De Recherche Scientifique

4-(2-Ethoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(2-Ethoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the butene chain can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Methoxyphenyl)-2-methyl-1-butene: Similar structure with a methoxy group instead of an ethoxy group.

4-(2-Ethoxyphenyl)-2-methyl-1-pentene: Similar structure with an extended butene chain.

4-(2-Ethoxyphenyl)-2-methyl-1-propene: Similar structure with a shorter butene chain.

Uniqueness

4-(2-Ethoxyphenyl)-2-methyl-1-butene is unique due to the specific positioning of the ethoxy group and the butene chain, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethoxy group enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

4-(2-Ethoxyphenyl)-2-methyl-1-butene is an organic compound notable for its unique structure, featuring an ethoxy group attached to a phenyl ring and a butene chain. With the molecular formula C13H18O and a molecular weight of approximately 190.28 g/mol, this compound has shown potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

This structural arrangement contributes to its reactivity and biological interactions. The presence of the ethoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This is particularly relevant in the context of developing new treatments for infections caused by bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Salmonella typhi | 12 |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant mechanism may involve scavenging free radicals or chelating metal ions that catalyze oxidative reactions.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various compounds, including this compound, using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, suggesting effective antioxidant activity (IC50 = 25 µg/mL) .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It may bind to specific receptors, altering signal transduction pathways that regulate various physiological processes.

Synthesis and Applications

The synthesis of this compound typically involves alkylation reactions. A common method includes reacting 4-ethoxyphenylmagnesium bromide with 2-methyl-1-butene under controlled conditions, often in an inert atmosphere to prevent oxidation .

Applications :

- Neuraminidase Inhibitors : It is involved in synthesizing neuraminidase inhibitors used in influenza treatment.

- Serotonin Receptor Agents : The compound has potential applications in developing selective serotonin receptor agents .

Propriétés

IUPAC Name |

1-ethoxy-2-(3-methylbut-3-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-14-13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKJUKSCXOBHLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641212 |

Source

|

| Record name | 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18272-87-2 |

Source

|

| Record name | 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.